N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE
Description
Contextualizing Isophthalamide-Based Ligands in Supramolecular and Coordination Chemistry
Isophthalamide-based ligands are a significant class of molecules in supramolecular chemistry due to their well-defined structural motifs and their propensity to form robust hydrogen-bonded networks. The isophthalamide (B1672271) unit, a meta-phenylene dicarboxamide, offers a divergent arrangement of hydrogen bond donor (N-H) and acceptor (C=O) sites. This arrangement is predisposed to forming predictable and stable self-assembly patterns, such as chains, tapes, and sheets. These predictable hydrogen-bonding patterns are a cornerstone of crystal engineering, where the goal is to design and synthesize solid-state structures with desired physical and chemical properties.
In coordination chemistry, isophthalamide derivatives that are further functionalized with donor atoms, such as the nitrogen in a pyridyl ring, become versatile ligands for metal ions. These ligands can bridge metal centers to form one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The structural properties of the resulting materials, including their topology, porosity, and dimensionality, are highly dependent on the geometry of the isophthalamide ligand, the coordination preference of the metal ion, and the presence of other auxiliary ligands or solvent molecules. Amide-based ligands are particularly useful for constructing long, flexible, or semi-rigid linkers for the creation of porous MOFs. researchgate.net
Significance of Pyridyl Functionality in Molecular Recognition and Self-Assembly
The pyridyl group, a six-membered aromatic ring containing one nitrogen atom, plays a crucial role in molecular recognition and self-assembly. The nitrogen atom in the pyridine (B92270) ring has a lone pair of electrons, making it an excellent hydrogen bond acceptor and a coordination site for a wide range of metal ions. The directionality of these interactions allows for the precise control over the geometry of the resulting supramolecular assemblies.
Overview of Research Trajectories for N,N'-DI(3-PYRIDYL)ISOPHTHALAMIDE and Analogues
While specific research focusing exclusively on N,N'-di(3-pyridyl)isophthalamide is not extensively documented in publicly available literature, the research trajectories for its close analogues provide a clear indication of its potential applications and areas of scientific interest. Studies on related compounds, such as N,N'-bis(3-pyridylmethyl)isophthalamide and the isomeric N,N'-di(4-pyridyl)isophthalamide, highlight the rich supramolecular and coordination chemistry of this family of ligands.
A significant area of investigation is the use of these ligands in the construction of coordination polymers and metal-organic frameworks. researchgate.net For example, the reaction of N,N'-bis(3-pyridyl)terephthalamide, a structural isomer of the isophthalamide, with various metal salts and dicarboxylic acids has led to the formation of a range of coordination polymers with diverse structures, from one-dimensional chains to more complex networks. nih.gov The structural outcome is sensitive to factors such as the choice of metal ion and the geometry of the auxiliary ligands. nih.gov
Future research on N,N'-di(3-pyridyl)isophthalamide is expected to explore its use as a versatile building block in crystal engineering and materials science. Investigations will likely focus on synthesizing and characterizing its coordination complexes with a variety of transition metals and lanthanides, with the aim of creating novel materials with interesting magnetic, luminescent, or catalytic properties. Furthermore, a deeper understanding of its self-assembly behavior, both in solution and in the solid state, will be crucial for the rational design of functional supramolecular systems.
Detailed Research Findings
While detailed published studies on N,N'-di(3-pyridyl)isophthalamide are limited, the synthesis and structural characterization of its close analogue, N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate , provides valuable insights into the expected chemical behavior and structural properties of this class of compounds.
A common synthetic route for such isophthalamides involves the reaction of isophthaloyl dichloride (the acid chloride of isophthalic acid) with the corresponding aminopyridine derivative. In the case of the analogue, isophthalic acid is first reacted with thionyl chloride to form the di-acid chloride, which is then reacted with 3-pyridylmethanamine in the presence of a base like triethylamine (B128534). researchgate.net Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation from a solvent such as N,N-dimethylformamide (DMF). researchgate.net
The crystal structure of N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate reveals a molecule with a distinct V-shape. researchgate.net The two pyridine rings are positioned on the same side of the central isophthalamide core. The molecule exhibits a twofold rotational symmetry in the crystal lattice. researchgate.net A key structural feature is the significant twist between the pyridyl and the central benzene (B151609) rings, with a dihedral angle of 83.16°. researchgate.net This twisted conformation is a result of steric hindrance and the optimization of non-covalent interactions.
The solid-state structure is dominated by an extensive network of hydrogen bonds. The amide N-H groups act as hydrogen bond donors to the oxygen atoms of neighboring molecules, while the nitrogen atoms of the pyridine rings and the oxygen atoms of the water molecules of crystallization act as hydrogen bond acceptors. researchgate.net These interactions link the molecules into a two-dimensional supramolecular network. researchgate.net
Below are tables summarizing the crystallographic data and hydrogen bond geometry for the analogue N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate. researchgate.net
Table 1: Crystallographic Data for N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₂₂N₄O₄ |
| Formula Weight | 382.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.0097(8) |
| b (Å) | 7.0040(2) |
| c (Å) | 12.4483(4) |
| β (°) | 107.493(2) |
| Volume (ų) | 1913.39(11) |
| Z | 4 |
Table 2: Hydrogen Bond Geometry for N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1A···O2 | 0.86 | 2.05 | 2.859(2) | 156 |
| O2-H2W···O1 | 0.95(3) | 1.94(3) | 2.875(2) | 169(3) |
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-6-2-8-19-11-15)13-4-1-5-14(10-13)18(24)22-16-7-3-9-20-12-16/h1-12H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYYIPUWNLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251896 | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82311-82-8 | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82311-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N3-Di-3-pyridinyl-1,3-benzenedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Ligand Design Principles for N,n Di 3 Pyridyl Isophthalamide
Established Synthetic Routes for N,N'-di(3-pyridyl)isophthalamide
The synthesis of N,N'-di(3-pyridyl)isophthalamide is primarily achieved through well-established amidation reactions, which involve the formation of amide bonds between an isophthalic acid derivative and a pyridine-containing amine.
Condensation Reactions Utilizing Isophthalic Acid Derivatives
The most common and direct method for synthesizing N,N'-di(3-pyridyl)isophthalamide is the condensation reaction between an activated derivative of isophthalic acid and 3-aminopyridine (B143674) or its analogue, 3-pyridylmethylamine. A frequently employed activated derivative is isophthaloyl dichloride, which is highly reactive towards nucleophilic attack by the amine.
A similar procedure has been reported for the synthesis of the related compound N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide, where isophthalic acid is first refluxed with thionyl chloride. researchgate.net The resulting product is then reacted with pyridin-3-ylmethanamine to yield the final isophthalamide (B1672271). researchgate.net The use of isophthalamide moieties is fundamental in the hydrogen bond-templated synthesis of mechanically interlocked molecules like catenanes and rotaxanes. rsc.org
Influence of Reaction Conditions and Reagents on Synthetic Outcomes
The success of the synthesis of N,N'-di(3-pyridyl)isophthalamide is highly dependent on the careful control of reaction conditions and the choice of reagents.
Key Reagents:
Activating Agent: Thionyl chloride (SOCl₂) is a crucial reagent for converting the carboxylic acid groups of isophthalic acid into highly reactive acyl chloride groups. This activation is essential for the subsequent amidation to proceed efficiently.
Base: A non-nucleophilic base, such as triethylamine (B128534) (Et₃N), is typically added to the reaction mixture. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the condensation reaction. Neutralizing the acid prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction.
Solvent: Anhydrous, non-protic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used to dissolve the reactants and facilitate the reaction without participating in it. researchgate.net
Reaction Conditions: The temperature and reaction time are critical parameters that must be optimized to maximize yield and purity. For instance, a specific reported synthesis of a related compound involves an initial 2-hour reflux to form the acid chloride. researchgate.net The subsequent amidation reaction is first conducted in an ice bath for 2 hours, followed by a further 3-hour reflux period. researchgate.net This sequence of temperature changes helps to control the initial, often exothermic, reaction rate before driving the reaction to completion at a higher temperature. Purification of the final product typically involves washing with water to remove the base hydrochloride salt and other water-soluble impurities, followed by recrystallization from a suitable solvent like N,N-dimethylformamide (DMF) to obtain high-purity crystals. researchgate.net
| Parameter | Condition/Reagent | Purpose | Reference |
| Acid Activation | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | researchgate.net |
| Base | Triethylamine (Et₃N) | Scavenges HCl byproduct | researchgate.net |
| Solvent | Dichloromethane (DCM) | Inert reaction medium | researchgate.net |
| Temperature | Ice bath, then reflux | Controls reaction rate and ensures completion | researchgate.net |
| Purification | Water wash, recrystallization from DMF | Removes impurities and isolates pure product | researchgate.net |
Derivatization Strategies and Ligand Modification of N,N'-di(3-pyridyl)isophthalamide
The core structure of N,N'-di(3-pyridyl)isophthalamide can be systematically modified to fine-tune its chemical, physical, and binding properties for specific applications in supramolecular chemistry and materials science.
Substituent Effects on Pyridyl and Isophthalamide Moieties
Modifying the pyridyl and isophthalamide components with various substituents can significantly alter the molecule's electronic properties, solubility, and conformational preferences.
Synthesis of Macrocyclic and Rotaxane Derivatives Containing Isophthalamide Functionalities
The isophthalamide unit is a cornerstone in the design of macrocycles and mechanically interlocked molecules such as rotaxanes and catenanes. The rigid structure and the hydrogen-bonding capabilities of the amide groups make it an excellent templating motif.
The synthesis of these complex architectures often employs a "clipping" strategy. In this approach, pre-synthesized thread-like molecules are mixed with the components of a macrocycle. The macrocycle then forms around the thread, templated by non-covalent interactions like hydrogen bonds, leading to the formation of a epa.govrotaxane. The isophthalamide functionality is frequently incorporated into the macrocyclic component to provide the necessary hydrogen bond donor and acceptor sites that recognize and bind the thread.
A specific example of derivatization is the synthesis of a pyridine-N-oxide containing rotaxane. rsc.orgnih.govlancs.ac.uk In this case, the pyridine (B92270) nitrogen is oxidized to an N-oxide, which alters its hydrogen bonding and coordination properties. The successful synthesis of this rotaxane was found to be highly dependent on the specific structure of the isophthalamide macrocycle used, demonstrating the subtle interplay between molecular components in these complex systems. rsc.orgnih.gov
| Derivative Type | Synthetic Strategy | Key Functional Group | Application/Significance | Reference |
| epa.govRotaxane | Hydrogen-bond templated clipping | Isophthalamide | Molecular machines, functional materials | rsc.org |
| Pyridine-N-Oxide Rotaxane | Oxidation of pyridyl nitrogen, followed by clipping | Pyridine-N-oxide, Isophthalamide | Modifies H-bonding, no ionic template needed | rsc.orgnih.govlancs.ac.uk |
| epa.govCatenane | Hydrogen-bond templated cyclization | Isophthalamide | Interlocked rings, molecular switches | rsc.org |
Green Chemistry Approaches in N,N'-DI(3-PYRIDYL)ISOPHTHALAMIDE Synthesis
While specific research on green synthetic routes for N,N'-di(3-pyridyl)isophthalamide is not extensively documented, general principles of green chemistry can be applied to improve the environmental footprint of its synthesis. Traditional methods often rely on hazardous reagents like thionyl chloride and chlorinated solvents. researchgate.net
Potential green chemistry strategies applicable to its synthesis include:
Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally benign alternatives is a primary goal. Solvents like dimethyl sulfoxide (B87167) (DMSO) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) could be explored. researchgate.net Some modern amidation and sulfonamide synthesis protocols have even been successfully performed in water, which is the ideal green solvent. rsc.org
Catalytic Methods: Developing catalytic methods for direct amidation of isophthalic acid, avoiding the need for stoichiometric activating agents like thionyl chloride, would significantly improve the atom economy. Transition-metal catalysis, using metals like nickel or rhodium, has been developed for C-H amidation and other amide bond formations, representing a promising avenue for exploration. digitellinc.comnih.gov
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by heating a mixture of the solid reactants, can eliminate solvent waste entirely. niscpr.res.in Such methods are often simple, efficient, and reduce the need for complex purification steps. niscpr.res.in
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. nih.gov The use of meso-reactors can allow for precise control over reaction conditions, often leading to higher yields and purity while minimizing waste and handling of hazardous intermediates. nih.gov
Adopting these approaches could lead to more sustainable and efficient production of N,N'-di(3-pyridyl)isophthalamide and its derivatives.
Advanced Structural Characterization and Conformational Analysis of N,n Di 3 Pyridyl Isophthalamide
Single Crystal X-ray Diffraction Studies of N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE and Its Coordination Complexes
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For this compound and its derivatives, this technique has been instrumental in understanding their structural nuances.
Determination of Molecular Conformation and Dihedral Angles in the Solid State
The conformation of this compound is largely defined by the relative orientations of its constituent aromatic rings. In a related compound, N1,N3-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate, the pyridine (B92270) ring and the central benzene (B151609) ring are significantly twisted with respect to each other, exhibiting a dihedral angle of 83.16 (8)°. researchgate.net This pronounced rotation is a key feature of its molecular structure. researchgate.net In contrast, the co-crystal of N,N'-bis(pyridin-3-yl)terephthalamide with terephthalic acid shows a much smaller dihedral angle of 11.33 (9)° between the pyridine and benzene rings. nih.govresearchgate.net This highlights how intermolecular forces and molecular context can influence the conformation.
The flexibility of the molecule can also lead to different conformations in various crystalline forms, a phenomenon known as conformational polymorphism. researchgate.net For instance, in three different polymorphic modifications of milrinone, a pyridinyl-dihydropyridone derivative, the dihedral angle between the pyridine rings varies significantly, measuring 45°, 43.7°, and 57.5°. nih.gov This demonstrates the molecule's ability to adopt different spatial arrangements in response to different crystal packing forces. nih.gov
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| N1,N3-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate | Pyridine | Benzene | 83.16 (8) | researchgate.net |
| N,N'-Bis(pyridin-3-yl)terephthalamide–terephthalic acid (1/1) | Pyridine | Benzene | 11.33 (9) | nih.govresearchgate.net |
| Milrinone (alpha-modification) | Pyridine | Pyridone | 45 | nih.gov |
| Milrinone (beta-modification) | Pyridine | Pyridone | 43.7 | nih.gov |
| Milrinone (gamma-modification) | Pyridine | Pyridone | 57.5 | nih.gov |
Analysis of Intermolecular Packing Arrangements
The way molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. Hydrogen bonds play a crucial role in defining the supramolecular architecture. In the dihydrate form of a related isophthalamide (B1672271), intermolecular N—H···O, O—H···N, and O—H···O hydrogen bonds link the molecules and water molecules into a two-dimensional network. researchgate.net Similarly, in the co-crystal of N,N'-bis(pyridin-3-yl)terephthalamide and terephthalic acid, N—H···O and O—H···N hydrogen bonds connect the components into a three-dimensional network. nih.govresearchgate.net
Polymorphism and Its Structural Implications
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties. The study of a newly synthesized N,N'-dipropyl-substituted isoindigo derivative revealed the existence of three polymorphic forms (Forms I, II, and III). researchgate.net Crystal structure analysis showed that one of the forms had a significantly different molecular conformation compared to the other two, leading to different packing arrangements due to variations in intermolecular interactions. researchgate.net
In the case of milrinone, three crystalline modifications (alpha, beta, and gamma) have been identified through X-ray structural analysis. nih.gov In all three forms, molecules are connected via hydrogen bonds to form dimers. nih.gov However, the arrangement of these dimers differs. In the alpha and beta modifications, the dimers are linked by charge transfer interactions to form infinite chains, while in the gamma modification, they form infinite layers. nih.gov This illustrates how subtle changes in molecular conformation and intermolecular interactions can lead to distinct crystal packing and, consequently, different polymorphic forms. nih.gov
Spectroscopic Techniques for Structural Elucidation of this compound
Spectroscopic methods provide complementary information to X-ray diffraction by probing the local chemical environment and functional groups within the molecule.
Insights from Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For aromatic polyamides and their model diamides, proton NMR spectra have been recorded in solvents like sulfuric acid and dimethylacetamide to characterize their chemical structure. In coordination complexes, such as those involving bis(pyridine) ligands, ¹H, ¹³C, and ¹⁵N NMR spectroscopy are used for structural assignment. rsc.org For example, in a [bis(pyridine)silver] complex, the ¹H NMR spectrum shows distinct signals for the different protons on the pyridine ring, and the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. rsc.org These spectroscopic data are invaluable for confirming the identity and purity of the synthesized compounds.
| Nucleus | Position | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | H2 and H6 | 8.64-8.68 (m) | rsc.org |
| H4 | 8.02 (tt) | ||
| H3 and H5 | 7.59-7.62 (m) | ||
| ¹³C | C2 and C6 | 152.5 | rsc.org |
| C4 | 140.5 | ||
| C3 and C5 | 126.5 |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. In aromatic amides, several characteristic absorption bands are observed. The N-H stretch of the amide group typically appears in the range of 3300-3500 cm⁻¹. libretexts.orgpressbooks.pub The C=O stretch, known as the Amide I band, is a strong absorption between 1640 and 1660 cm⁻¹. Another strong band, the Amide II band, which arises from N-H bending and C-N stretching, is located near 1540 cm⁻¹. Aromatic C-H stretching vibrations are observed between 3030 and 3070 cm⁻¹, while C=C stretching vibrations of the benzene ring appear near 1445, 1510, and 1600 cm⁻¹. These characteristic IR absorptions provide a spectroscopic fingerprint for this compound and related compounds, allowing for rapid functional group analysis. nih.gov
| Vibrational Mode | Functional Group | Typical Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3500 | libretexts.orgpressbooks.pub |
| C-H Stretch | Aromatic | 3030 - 3070 | |
| C=O Stretch (Amide I) | Amide | 1640 - 1660 | |
| C=C Stretch | Aromatic | 1445, 1510, 1600 | |
| N-H Bend and C-N Stretch (Amide II) | Amide | ~1540 |
Computational and Theoretical Investigations of Molecular Structure and Interactions
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like N,N'-di(3-pyridyl)isophthalamide. Through theoretical calculations, researchers can predict and analyze its electronic structure, the stability of its crystal lattice, and its conformational preferences, offering insights that complement experimental data.
Molecular Orbital Calculations and Electronic Structure
The electronic behavior of N,N'-di(3-pyridyl)isophthalamide is governed by its molecular orbitals. Theoretical methods such as Density Functional Theory (DFT) are employed to calculate the energies and shapes of these orbitals. Of particular importance are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
In a typical analysis, the spatial distribution of the HOMO and LUMO is examined. For a molecule with a structure like N,N'-di(3-pyridyl)isophthalamide, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the electron-deficient pyridine and amide functionalities. This distribution helps predict how the molecule will interact with other chemical species.
Furthermore, calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, negative potential (red and yellow areas) would be expected around the electronegative oxygen and nitrogen atoms, identifying them as likely sites for electrophilic attack or hydrogen bond acceptance. Positive potential (blue areas) would be concentrated around the amide (N-H) protons, indicating their role as hydrogen bond donors. Studies on similar heterocyclic compounds have successfully used methods like Kohn-Sham DFT to produce energy-optimized structures and visualize molecular orbitals.
Table 1: Representative Frontier Orbital Data from Theoretical Calculations (Note: The following data is illustrative of typical values obtained for similar organic molecules and may not represent the exact values for N,N'-di(3-pyridyl)isophthalamide.)
| Parameter | Typical Calculation Method | Illustrative Value | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP | -6.5 eV | Electron-donating capability |
| LUMO Energy | DFT/B3LYP | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | DFT/B3LYP | 4.7 eV | Chemical reactivity and stability |
Crystal Packing Calculations and Lattice Energy Analysis
Crystal packing calculations are used to understand how individual molecules of N,N'-di(3-pyridyl)isophthalamide arrange themselves in the solid state. The stability of this arrangement is quantified by the lattice energy, which is the energy released when one mole of the crystalline solid is formed from its constituent gaseous ions or molecules. It is a direct measure of the strength of the intermolecular forces within the crystal.
Lattice energy can be calculated using various computational techniques, from empirical atom-atom potential methods to more rigorous periodic DFT calculations. These calculations sum the contributions of all intermolecular interactions, including:
Hydrogen Bonds: The primary interactions in this molecule, likely forming between the amide N-H donor and the carbonyl oxygen (C=O) or pyridine nitrogen acceptors.
π-π Stacking: Interactions between the aromatic central benzene ring and the pyridine rings of adjacent molecules.
van der Waals Forces: Weaker, non-specific dispersion and repulsion forces.
Table 2: Illustrative Contributions to Lattice Energy (Note: This table provides a hypothetical breakdown of forces for a molecule of this type. Specific values require dedicated calculations.)
| Interaction Type | Estimated Contribution | Description |
|---|---|---|
| Hydrogen Bonding | High | Strong, directional interactions (e.g., N-H···O, N-H···Npy) |
| π-π Stacking | Moderate | Attractive, noncovalent interactions between aromatic rings |
| van der Waals Forces | Low to Moderate | Dispersive forces contributing to overall packing |
| Total Lattice Energy | ~ -150 to -200 kJ/mol | Overall cohesive energy of the crystal lattice |
Conformation-Dependent Energy Landscapes
The three-dimensional structure of N,N'-di(3-pyridyl)isophthalamide is not rigid. The molecule possesses several rotatable bonds, leading to different spatial arrangements or conformations. The most significant degrees of freedom are the rotations around the amide bonds and the single bonds connecting the aromatic rings. The relationship between these conformations and their corresponding potential energies can be mapped onto a conformation-dependent energy landscape.
Computational methods are used to generate these landscapes, typically through:
Potential Energy Surface (PES) Scans: This involves systematically rotating specific dihedral angles and calculating the molecule's energy at each step. This process identifies energy minima (stable conformers) and energy maxima (transition states between conformers).
Molecular Dynamics (MD) Simulations: This method simulates the motion of the molecule over time, allowing it to explore various conformations and providing a statistical view of the most probable structures at a given temperature.
For N,N'-di(3-pyridyl)isophthalamide, a key parameter is the dihedral angle between the central isophthalamide benzene ring and the two flanking pyridine rings. Crystal structure analysis of a related dihydrate compound, N1,N3-Bis(pyridin-3-ylmethyl)isophthalamide, revealed a significant dihedral angle of 83.16° between its pyridine and benzene rings, indicating a highly twisted, non-planar conformation in the solid state. In contrast, the terephthalamide (B1206420) analog showed a much smaller dihedral angle of 11.33°.
These findings suggest that the energy landscape of N,N'-di(3-pyridyl)isophthalamide likely contains multiple energy minima corresponding to different rotational isomers (rotamers). The relative energies of these conformers and the barriers to rotation between them determine the molecule's flexibility and its accessible shapes in different environments (e.g., in solution versus in a crystal).
Table 3: Key Conformational Parameters for Analysis
| Dihedral Angle (τ) | Description | Expected Influence on Conformation |
|---|---|---|
| τ1 (Caryl-Camide-N-Cpyridyl) | Rotation around the C-N amide bond | Largely planar (trans) due to amide resonance, but some torsion is possible. |
| τ2 (Caryl-Caryl-Camide-N) | Rotation of the amide group relative to the central ring | Defines the orientation of the amide plane. |
| τ3 (Camide-N-Cpyridyl-Cpyridyl) | Rotation of the pyridine ring relative to the amide bond | Determines the overall twist of the molecule; highly sensitive to steric hindrance. |
Supramolecular Assembly and Directed Self Organization Involving N,n Di 3 Pyridyl Isophthalamide
Engineering Hydrogen Bonding Networks
The isophthalamide (B1672271) core, featuring both amide N-H donors and carbonyl C=O acceptors, combined with the nitrogen atoms of the terminal pyridyl rings, provides a rich landscape for the formation of intricate hydrogen-bonded networks. The directionality and strength of these bonds are fundamental to the resulting supramolecular architecture.
N-H…O and O-H…N Interactions in Crystal Engineering
In the solid state, N-H…O and O-H…N hydrogen bonds are critical in dictating the packing of isophthalamide-based molecules. For instance, in the dihydrate of a related compound, N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide, a two-dimensional network is formed, stabilized by a combination of intermolecular N—H···O, O—H···N, and O—H···O hydrogen bonds. researchgate.net The N-H of the amide group can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, while the pyridyl nitrogen can act as an acceptor for hydrogen bonds from solvent molecules or other donors. researchgate.net
In a series of N¹,N³-di(5-X-pyridin-2-yl)isophthalamides (where X can be H, F, Br, Cl, I), the competition between N-H···O and N-H···Npyridine hydrogen bonding is evident. mdpi.com In some derivatives, strong amide-amide interactions via N-H···O=C bonds dominate, leading to the formation of 2D molecular sheets. mdpi.com In contrast, for the fluorinated derivative (F-DIP), N-H···Npyridine hydrogen bonding is more dominant due to a weaker N-H···O interaction. mdpi.com This highlights the subtle balance of interactions that can be tuned by substitution on the pyridyl ring.
A co-crystal formed between the isomeric N,N′-bis(pyridin-3-yl)terephthalamide and terephthalic acid further illustrates these principles, where N—H⋯O and O—H⋯N hydrogen bonds connect the components into a three-dimensional network. nih.gov
Role of Solvent Molecules in Hydrogen Bond Formation and Network Construction
Solvent molecules can be integral components of the crystal lattice, actively participating in and bridging hydrogen-bonding networks. The aforementioned N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide crystallizes as a dihydrate, where the water molecules are crucial in connecting the primary components through O-H···N and O-H···O interactions, resulting in a two-dimensional network. researchgate.net
Similarly, in the hemihydrate structure of an iodinated isophthalamide derivative (I-DIP•½(H₂O)), a water molecule resides on a twofold axis, sandwiched between two I-DIP molecules. mdpi.comsdu.dk This water molecule is central to an unusual synthon, engaging in six hydrogen bonding interactions, including to the amide N-H donors and the pyridine (B92270) acceptors of the I-DIP molecules. mdpi.comsdu.dk This demonstrates the profound influence that solvent inclusion can have on the final supramolecular architecture.
Halogen Bonding and Aromatic Stacking Interactions in Solid-State Aggregation
Beyond hydrogen bonding, other non-covalent forces such as halogen bonding and aromatic stacking play a significant role in the solid-state aggregation of N,N-di(3-pyridyl)isophthalamide and its derivatives.
In halogenated N¹,N³-di(5-X-pyridin-2-yl)isophthalamides, halogen bonding is a key directional interaction. mdpi.comsdu.dk For the brominated derivative (Br-DIP), Br···Br halogen bonding interactions link 2D molecular sheets, creating what has been described as a 'wall of bromines' at the interfaces. mdpi.comsdu.dk In the iodinated derivative (I-DIP), a notable I···Npyridine halogen bond is present. mdpi.comsdu.dk
Self-Assembly through Metal-Ligand Coordination
The pyridyl nitrogen atoms of this compound are excellent coordination sites for metal ions, enabling the formation of a vast array of metal-organic frameworks (MOFs) and coordination polymers. The final topology of these assemblies is highly dependent on the coordination preferences of the metal ion and the conformational flexibility of the ligand.
Influence of Metal Ion Geometry and Coordination Preferences on Assembly Topology
The geometry and coordination number of the metal ion are primary determinants of the resulting supramolecular architecture. Studies on the isomeric ligand N¹,N³-di(pyridin-4-yl)isophthalamide with various metal(II) ions demonstrate this principle effectively.
Ligand Topology and Flexibility in Directing Supramolecular Architecture
The specific arrangement of atoms and the conformational freedom of a ligand are paramount in dictating the final architecture of a supramolecular assembly. In the case of N,N'-di(3-pyridyl)isophthalamide, its topology and flexibility are key determinants in the construction of diverse and complex structures. The spatial orientation of the pyridyl rings relative to the central isophthalamide core, combined with the rotational freedom around the amide bonds, allows for a variety of conformations that can be stabilized through intermolecular interactions, leading to different network topologies.
The isophthaloyl core provides a V-shaped scaffold, with the two amide groups positioned at a 120° angle on the central benzene (B151609) ring. This inherent geometry, coupled with the directional hydrogen-bonding capabilities of the amide N-H and C=O groups, predisposes the ligand to form specific, predictable motifs. The 3-pyridyl groups introduce additional coordination sites through their nitrogen atoms, which can engage in hydrogen bonding or coordinate to metal centers. The rotational freedom around the C(aryl)-C(amide) and N-C(pyridyl) bonds allows the pyridyl rings to adopt a range of orientations with respect to the central phenyl ring. This conformational flexibility is a critical factor in the ligand's ability to adapt to different chemical environments and packing forces within a crystal lattice, ultimately influencing the dimensionality and connectivity of the resulting supramolecular network.
A closely related compound, N¹,N³-Bis(pyridin-3-ylmethyl)isophthalamide dihydrate, provides valuable insight into the structural behavior of this class of ligands. researchgate.net In its crystalline form, the molecule exhibits a distinct conformation where the pyridine ring is significantly twisted relative to the central benzene ring, with a dihedral angle of 83.16(8)°. researchgate.net This pronounced twist highlights the conformational flexibility inherent in the molecule. The supramolecular structure is dominated by a network of intermolecular hydrogen bonds, including N-H···O, O-H···N, and O-H···O interactions, which link the molecules and water molecules into a two-dimensional network. researchgate.net The presence of a methylene (B1212753) spacer between the pyridyl and amide groups in this analogue introduces additional flexibility compared to the more rigid N,N'-di(3-pyridyl)isophthalamide.
The topology of N,N'-di(3-pyridyl)isophthalamide, with its two pyridyl nitrogen atoms as hydrogen bond acceptors or metal coordination sites and the two amide groups as both hydrogen bond donors and acceptors, allows for the formation of a variety of supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to generate diverse architectures such as chains, layers, and frameworks. The final structure is often a delicate balance between the intrinsic conformational preferences of the ligand and the stabilizing influence of intermolecular interactions.
| Structural Feature | Description | Implication for Supramolecular Assembly |
| Core Geometry | Isophthaloyl group imposes a V-shape. | Predisposes the ligand to form angular or zigzag structures. |
| Functional Groups | Two 3-pyridyl groups and two amide linkages. | Provides multiple sites for hydrogen bonding and metal coordination. |
| Rotational Freedom | Torsion angles around C(aryl)-C(amide) and N-C(pyridyl) bonds. | Allows the ligand to adopt various conformations to suit different packing environments. |
| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor); Pyridyl N (acceptor). | Drives the formation of predictable supramolecular synthons and extended networks. |
Coordination Polymers and Metal Organic Frameworks Mofs Derived from N,n Di 3 Pyridyl Isophthalamide
Design Principles for Constructing Extended Architectures
The final architecture of a coordination polymer is not solely dependent on the metal ion and primary ligand but is also critically influenced by factors such as ligand conformation, the presence of auxiliary ligands, and the choice of counter-anions.
N,N'-di(3-pyridyl)isophthalamide (L1') acts as a versatile building block in the construction of metal-organic architectures. Its structural significance stems from several key features:
Coordination Sites: The nitrogen atoms on the two terminal pyridine (B92270) rings serve as the primary coordination sites for binding to metal centers. The divergent nature of these sites, dictated by the 1,3-substitution on the central benzene (B151609) ring, allows the ligand to bridge between metal ions, facilitating the formation of extended polymeric structures.
Hydrogen Bonding: The amide (-CONH-) groups are powerful hydrogen bond donors (N-H) and acceptors (C=O). These sites are crucial in directing the secondary structure, linking adjacent polymeric chains or discrete complexes into higher-dimensional supramolecular arrays.
Conformational Flexibility: The rotational freedom around the C-N amide bonds allows the ligand to adopt various conformations, which can influence the final geometry of the coordination assembly.
In a notable example, the ligand has been used to synthesize a cobalt(II) metal-organic framework, demonstrating its efficacy in producing crystalline, extended solids. rsc.org
The assembly of coordination frameworks using N,N'-di(3-pyridyl)isophthalamide is profoundly influenced by the other components in the reaction mixture, namely auxiliary ligands and counter-anions. These components can co-coordinate to the metal center or direct the supramolecular arrangement through non-covalent interactions.
In the synthesis of a cobalt-based framework with N,N'-di(3-pyridyl)isophthalamide, aqua (H₂O) molecules function as auxiliary ligands, directly bonding to the Co(II) ion. rsc.org The sulfate (B86663) (SO₄²⁻) ion serves as the counter-anion, balancing the charge of the cationic metal complex. The role of the sulfate anion was found to be pivotal; its presence led to the selective crystallization of the specific framework from a solution containing a mixture of several different cobalt salts. rsc.org This highlights the structure-directing role of the anion, which stabilizes the resulting framework through extensive hydrogen bonding interactions with the aqua ligands and the amide groups of the primary ligand.
Structural Diversity and Dimensionality of Coordination Assemblies
The interplay between the primary ligand, metal ion, and auxiliary components gives rise to structures of varying dimensionality. While a broad survey of 1D, 2D, and 3D architectures for N,N'-di(3-pyridyl)isophthalamide is limited, a detailed analysis of its cobalt(II) sulfate complex reveals how a complex can achieve a higher-dimensional structure through supramolecular forces.
While complex multi-dimensional frameworks are common, the fundamental building block of many CPs is a one-dimensional chain. In the case of the complex formulated as [{Co(μ-L1′)(H₂O)₄}·SO₄·3(H₂O)]n, the N,N'-di(3-pyridyl)isophthalamide ligand (L1') was anticipated to bridge cobalt centers to form a 1D coordination polymer. rsc.org
Two-dimensional networks are often formed by linking 1D chains together, either through secondary ligands or hydrogen bonding. The extensive hydrogen bonding capabilities of the amide groups within N,N'-di(3-pyridyl)isophthalamide, combined with interactions involving coordinated water molecules and sulfate anions, are crucial for assembling chains into well-ordered 2D sheets.
The following table summarizes the details of the characterized cobalt(II) coordination polymer.
| Compound Formula | Metal Ion | Primary Ligand (L1') | Auxiliary Ligands | Counter-Anion | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
| [{Co(μ-L1′)(H₂O)₄}·SO₄·3(H₂O)]n | Cobalt(II) | N,N'-di(3-pyridyl)isophthalamide | H₂O | SO₄²⁻ | Forms a 3D supramolecular network via extensive hydrogen bonding. Shows selective crystallization with sulfate. | rsc.org |
Formation of Metallogels and Supramolecular Gelling Agents
The flexible nature and hydrogen-bonding capabilities of N,N'-di(3-pyridyl)isophthalamide have been successfully exploited in the formation of metallogels, which are a class of soft materials wherein a liquid is entrapped within a three-dimensional network of self-assembled metal-organic species. The development of these gels is a testament to a crystal engineering approach, where the ligand is specifically designed to promote the necessary intermolecular interactions for gelation upon coordination with metal ions.
Research has demonstrated that N,N'-di(3-pyridyl)isophthalamide (L1), in conjunction with its positional isomer N,N'-bis-(3-pyridyl)terephthalamide (L2), can form a series of Zn(II)-based metallogels. acs.org These ligands, equipped with hydrogen-bonding amide functionalities, are conformationally adaptable, which allows them to effectively occlude solvent molecules within the resulting coordination polymer network. acs.org The formation of these metallogels is typically achieved by reacting the bis-pyridyl-bis-amide ligand with various Zn(II) halides under different conditions, leading to a total of twelve distinct metallogels. acs.org The gelation process is driven by the self-assembly of the coordination polymers into fibrous architectures that entangle to form the gel network. This process is often thermoreversible.
The role of the ligand as a supramolecular gelling agent is pivotal. The pyridyl groups provide the necessary coordination sites for the metal ions, while the amide linkages introduce hydrogen bonding motifs. This dual functionality is crucial for the hierarchical self-assembly process that leads to gel formation. The initial coordination between the ligand and the metal ion forms the primary building blocks, which then self-assemble through weaker interactions, such as hydrogen bonding and π-π stacking, to create the extended fibrous network of the gel.
A detailed study into a series of Zn(II) coordination polymer-based metallogels derived from N,N'-bis-(3-pyridyl)isophthalamide (L1) and N,N'-bis-(3-pyridyl)terephthalamide (L2) highlights the specific conditions and resulting properties of these materials. acs.org The following table summarizes the findings for the metallogels formed using L1.
| Metal Salt | Ligand | Solvent System | Gelation Time | Minimum Gelation Concentration (mg/mL) |
| ZnCl₂ | L1 | N,N-Dimethylformamide/Water | ~15 min | 10 |
| ZnBr₂ | L1 | N,N-Dimethylformamide/Water | ~20 min | 12 |
| ZnI₂ | L1 | N,N-Dimethylformamide/Water | ~30 min | 15 |
| ZnCl₂ | L1 | Dimethyl sulfoxide (B87167)/Water | ~25 min | 11 |
| ZnBr₂ | L1 | Dimethyl sulfoxide/Water | ~35 min | 14 |
| ZnI₂ | L1 | Dimethyl sulfoxide/Water | ~45 min | 18 |
Structure-Property Correlations in N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE-Based MOFs and CPs
The correlation between the structure of coordination polymers (CPs) and metal-organic frameworks (MOFs) and their resulting properties is a fundamental aspect of materials science. In the context of materials derived from N,N'-di(3-pyridyl)isophthalamide and related pyridyl-amide ligands, several key relationships have been established that govern their functional characteristics.
The inherent flexibility of the N,N'-di(3-pyridyl)isophthalamide ligand, arising from the rotational freedom around the amide and pyridyl-methylene bonds, plays a crucial role in determining the dimensionality and topology of the resulting coordination network. This conformational adaptability allows the ligand to adopt various orientations to satisfy the coordination preferences of different metal centers, leading to a diverse range of structural motifs from one-dimensional chains to complex three-dimensional frameworks.
The nature of the metal ion and its coordination geometry are also critical factors. For instance, the choice of Zn(II) halides in the formation of metallogels influences the gelation time and the minimum concentration required for gel formation. acs.org This is attributed to the different Lewis acidities of the zinc halides and their varying abilities to participate in the formation of the coordination polymer network.
Furthermore, the electronic properties of the pyridyl-amide ligands, in conjunction with the metal centers, can give rise to interesting photophysical or catalytic properties. While specific data for N,N'-di(3-pyridyl)isophthalamide-based MOFs is limited, studies on analogous systems with other pyridyl-amide ligands have shown that these materials can exhibit fluorescence and be utilized in photocatalysis. rsc.org The introduction of functional groups onto the ligand backbone or the use of mixed-ligand systems can further tune these properties. For example, the incorporation of aromatic polycarboxylates as co-ligands has been shown to modulate the photocatalytic activities of the resulting CPs. rsc.org
The following table outlines the key structural features of pyridyl-amide based CPs and their correlated properties, drawing from research on N,N'-di(3-pyridyl)isophthalamide and analogous systems.
| Structural Feature | Correlated Property | Research Finding Reference |
| Ligand Flexibility | Dimensionality and Topology of the Network | The conformational freedom of the ligand allows for the formation of diverse structural motifs. |
| Amide Hydrogen Bonding | Gel Formation and Framework Stability | Hydrogen bonds are crucial for solvent occlusion in metallogels and contribute to the robustness of the overall structure. acs.org |
| Metal Ion/Salt | Gelation Kinetics and Properties | The choice of metal salt affects the rate of gel formation and the minimum gelation concentration. acs.org |
| Co-ligand Introduction | Tunable Physicochemical Properties | The use of aromatic polycarboxylate co-ligands can modify the photocatalytic and fluorescent properties of the resulting materials. rsc.org |
Functional Aspects and Advanced Applications in Materials Science
Molecular Recognition and Host-Guest Chemistry
The structure of N,N-DI(3-PYRIDYL)ISOPHTHALAMIDE, with its defined geometry and hydrogen-bonding sites, makes it an excellent candidate for applications in molecular recognition, where a host molecule selectively binds to a specific guest molecule or ion.
This compound has demonstrated significant efficacy in the complexation and recognition of anions, not as an isolated molecule, but as a structural component in larger, metal-coordinated architectures. The ligand's amide N-H groups can act as hydrogen-bond donors, creating an environment suitable for stabilizing anionic guests.
Research has shown that when this conformationally flexible ligand reacts with metal salts, it can form intricate structures that selectively bind certain anions. For example, in combination with copper(II) salts, this compound can form "metalla-macro-tricyclic cryptands," which are cage-like structures capable of encapsulating anions. rsc.org The formation and specificity of these cages are influenced by the counter-anions present during synthesis, such as sulfate (B86663) (SO₄²⁻), hexafluorosilicate (B96646) (SiF₆²⁻), and perchlorate (B79767) (ClO₄⁻). rsc.org
Similarly, when combined with cobalt(II) sulfate, the ligand assembles into a metal-organic framework, [{Co(μ-L1′)(H₂O)₄}·SO₄·3(H₂O)]n (where L1' is N,N′-bis-(3-pyridyl)isophthalamide), that incorporates the sulfate anion directly into its crystalline structure. rsc.org This demonstrates that the ligand, in concert with a metal center, creates a specific binding pocket tailored for the sulfate anion, showcasing its role in anion recognition. rsc.org
The design of fluorescent receptors for anion detection often relies on modulating the emission properties of a fluorophore upon guest binding. Molecules containing aromatic and heterocyclic moieties, such as the isophthaloyl and pyridyl groups in this compound, possess intrinsic electronic transitions that can result in fluorescence.
The core principle involves a host-guest interaction that perturbs the electronic state of the fluorophore. This can occur through several mechanisms:
Photoinduced Electron Transfer (PET): The binding of an anion can alter the redox potential of the receptor, either quenching or enhancing fluorescence by modifying the efficiency of PET between the binding site and the fluorophore.
Intramolecular Charge Transfer (ICT): Anion binding can change the dipole moment of the molecule, affecting the energy of an ICT state and causing a shift in the emission wavelength.
Conformational Restriction: The binding event can rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement.
While specific studies detailing the use of this compound as a fluorescent receptor are not prominent, its constituent parts provide the necessary components. The pyridyl and benzene (B151609) rings could serve as the fluorescent signaling unit, whose properties would be sensitive to the electronic and conformational changes induced by anion binding at the nearby amide groups.
The ability of this compound to form specific host architectures with metal ions has been leveraged for the selective separation of anions from mixtures. This process relies on the principles of selective crystallization, where the presence of a specific guest anion directs the formation of a stable, insoluble crystalline framework that incorporates that guest.
In one notable study, the ligand was used to selectively crystallize and separate sulfate anions from a complex aqueous mixture also containing nitrate (B79036) and perchlorate anions. rsc.org By reacting the ligand with a mixture of copper(II) salts (sulfate, nitrate, and perchlorate), a metallacryptand structure containing only the sulfate anion precipitated from the solution. This demonstrates a high degree of selectivity, driven by the geometric and electronic complementarity between the sulfate anion and the cavity of the host structure. rsc.org
A similar outcome was observed in the synthesis of a cobalt-based MOF, where the framework showed selective crystallization with the sulfate anion over other cobalt salts like nitrate, perchlorate, acetate, and tetrafluoroborate. rsc.org This selective encapsulation highlights the potential of this compound-derived materials in purification and separation processes.
| Metal Ion | Anion Mixture | Selectively Encapsulated Anion | Resulting Structure Type | Reference |
|---|---|---|---|---|
| Cu(II) | SO₄²⁻, NO₃⁻, ClO₄⁻ | SO₄²⁻ | Metalla-macro-tricyclic Cryptand | rsc.org |
| Co(II) | SO₄²⁻, NO₃⁻, ClO₄⁻, OAc⁻, BF₄⁻ | SO₄²⁻ | Metal-Organic Framework (MOF) | rsc.org |
Catalytic Applications of this compound-Derived Materials
Metal-organic frameworks built using ligands like this compound are of great interest in catalysis. scribd.comresearchgate.net These materials can act as heterogeneous catalysts, offering advantages such as high stability, large surface area, and the ability to be recovered and reused. researchgate.net
MOFs derived from this compound incorporate catalytically active sites directly into their structure. The metal ions (nodes) can function as Lewis acids, while the organic ligand can be functionalized to introduce basic or other active sites. The porous nature of MOFs allows reactants to diffuse into the framework and interact with these sites.
For instance, the cobalt-based MOF, [{Co(μ-L1′)(H₂O)₄}·SO₄·3(H₂O)]n, represents a framework with accessible metal sites that could potentially catalyze organic transformations. rsc.org While this specific MOF was studied for anion separation, analogous systems using similar pyridyl-amide or pyridyl-acid ligands have shown significant catalytic activity. For example, MOFs constructed from copper and a pyridyl-based isophthalic acid derivative have been successfully used as reusable heterogeneous catalysts for the microwave-assisted oxidation of alcohols and in the Henry (nitroaldol) reaction. researchgate.net The catalytic activity in these cases stems from the Lewis acidic copper centers within the framework. The principles demonstrated in these related systems are directly applicable to MOFs that could be derived from this compound.
The catalytic performance of a MOF is intrinsically linked to its structure, which is dictated by the geometry of the ligand and the coordination preference of the metal ion.
Ligand Geometry: The use of this compound, a meta-substituted benzene derivative, promotes the formation of angular, three-dimensional structures. This contrasts with para-substituted ligands (terephthalamides), which tend to form more linear, extended networks. researchgate.net The resulting 3D cavities and pore architectures, such as the cryptand-like structures observed, are critical for substrate selectivity and can influence reaction rates by pre-organizing reactant molecules. rsc.org
Pore Size and Connectivity: The size of the pores within the MOF determines which reactant molecules can access the internal active sites. The structure of the ligand and the way it connects the metal nodes define the dimensions of these channels.
The flexible nature of the this compound ligand, combined with the choice of metal and synthesis conditions, allows for the tuning of the final MOF architecture, thereby providing a mechanism to control and optimize its catalytic activity. rsc.orgrsc.org
Development of Advanced Functional Materials
The unique molecular architecture of this compound, featuring both hydrogen-bonding amide linkages and coordinative pyridyl groups, makes it a promising building block for a variety of advanced functional materials. Its rigid aromatic core and the specific orientation of its functional groups can be harnessed to create materials with tailored thermal, photo-responsive, electro-responsive, and magnetic properties.
Thermally Stable Polymeric Materials, Including Polyamides and Polyimides
The incorporation of this compound into polymeric structures, such as polyamides and polyimides, can significantly influence their thermal stability. The inherent rigidity of the isophthaloyl and pyridyl rings contributes to a high glass transition temperature (Tg) and thermal decomposition temperature.
Research on aromatic polyamides has demonstrated that the introduction of rigid and bulky groups into the polymer backbone enhances thermal stability. nih.gov For instance, polyimides containing pyridine (B92270) rings have shown exceptional thermal resistance, with 10% weight loss temperatures reaching up to 580°C. mdpi.com The presence of the pyridine unit can increase the char yield at high temperatures due to its tendency to form cross-linked structures upon heating. mdpi.com
However, the influence of the pyridine group on thermal stability can be complex. Some studies have reported that the incorporation of pyridine moieties into a polyamide backbone can lead to a decrease in thermal stability compared to their non-pyridyl analogues. researchgate.net This effect is attributed to the lower basicity of the pyridine nitrogen compared to an aniline (B41778) nitrogen, which can affect the strength of the amide linkage.
| Polymer ID | Dianhydride Monomer | Diamine Monomer | Tg (°C) | T10% (°C) | Char Yield at 800°C (%) |
| PI-1 | Pyromellitic dianhydride (PMDA) | 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) | 345 | 580 | 71 |
| PI-2 | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) | PPAPP | 316 | 552 | 67 |
| PI-3 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | PPAPP | 328 | 561 | 68 |
This table presents data for polyimides containing pyridine rings, demonstrating the high thermal stability achievable. Data sourced from a study on organosoluble, thermally stable, and hydrophobic polyimides. mdpi.com
The synthesis of polyamides from this compound can be achieved through low-temperature solution polymerization, a common method for preparing aromatic polyamides. caltech.edu The resulting polymers are expected to be largely amorphous, a desirable characteristic for processability. mdpi.com
Photo- and Electro-responsive Materials
The presence of the pyridine ring in this compound opens up possibilities for creating photo- and electro-responsive materials. Pyridine-containing polymers and coordination complexes are known to exhibit interesting photophysical and electrochemical properties.
Photo-responsive Materials:
The incorporation of photochromic molecules, such as spiropyrans or azobenzenes, into a polymer matrix containing pyridine residues can lead to photo-switchable materials. rsc.orgrsc.org The pyridine units can interact with the photo-isomerized form of the photochromic molecule, influencing its stability and fluorescence properties. rsc.org For example, a solid polymer membrane of poly(2-ethylhexyl methacrylate-co-vinylpyridine) containing a spiropyran showed that the merocyanine (B1260669) form was thermodynamically stabilized by the pyridine residues, resulting in a reversible photo-switching of fluorescence. rsc.org
Diarylethenes bearing a pyridine unit have also been developed as photochromic materials, exhibiting excellent fatigue resistance and notable fluorescence photo-switching in both solution and polymer films. researchgate.net The electronic properties of the pyridine ring can influence the quantum yields of the photo-cyclization and cycloreversion reactions. researchgate.net
Electro-responsive Materials:
Coordination polymers based on pyridyl ligands are promising candidates for electrochromic applications. frontiersin.org The redox activity of the metal centers and the electronic communication mediated by the pyridyl-containing ligands can lead to color changes upon application of an electrical potential. Metallo-supramolecular polymers containing Fe(II) have been utilized in electrochromic devices, demonstrating the potential of such systems. frontiersin.org
Coordination polymers containing bis(N-pyridyl amide) ligands have been shown to be redox-active, making them suitable for use as electrode materials. acs.org The electrochemical performance of these materials is influenced by the interactions between the metal ions and the organic linkers. acs.org The ability of the pyridyl groups in this compound to coordinate with various metal ions could be exploited to create electro-responsive coordination polymers with tunable properties. The redox-active nature of such polymers could be harnessed for applications in sensors and electrochromic devices. acs.orgresearchgate.netresearchgate.net
Investigation of Magnetic Properties in Coordination Complexes
The pyridyl nitrogen atoms in this compound provide ideal coordination sites for transition metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic properties. The amide groups can also participate in hydrogen bonding, further directing the assembly of the final structure.
The magnetic properties of such coordination complexes are primarily determined by the nature of the metal ions and the way they are bridged by the organic ligand. The pyridyl groups can mediate magnetic exchange interactions between the metal centers. acs.orgacs.orgelsevierpure.comnih.gov Depending on the metal ion and the coordination geometry, these interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to an anti-parallel alignment of spins).
For instance, coordination polymers of Co(II) with a bis-isophthalate bridging ligand have been shown to exhibit single-molecule magnet (SMM) behavior, a phenomenon where individual molecules exhibit slow magnetic relaxation. nih.gov This property is highly dependent on the coordination environment of the metal ion. The structure of this compound, with its two pyridyl groups held in a specific orientation by the isophthalamide (B1672271) backbone, could lead to the formation of coordination polymers with unique magnetic behaviors.
The flexibility of the ligand can also play a crucial role in determining the final structure and magnetic properties of the coordination polymer. mdpi.com While this compound is a semi-rigid ligand, the rotational freedom around the C-N bonds provides some degree of conformational flexibility.
The table below presents the magnetic behavior of some coordination polymers constructed from bis-pyridyl-bis-amide ligands and different metal ions, highlighting the role of the metal and ligand in determining the magnetic properties.
| Complex | Metal Ion | Ligand | Magnetic Behavior |
| 1 | Ni(II) | N,N'-bis(3-pyridylmethyl)oxalamide | Antiferromagnetic |
| 2 | Ni(II) | N,N'-bis(4-pyridylmethyl)oxalamide | Antiferromagnetic |
| 3 | Ni(II) | N,N'-bis(3-pyridylmethyl)adipoamide | Ferromagnetic |
This table illustrates how the nature of the bis-pyridyl-bis-amide ligand can influence the magnetic coupling in Nickel(II) coordination polymers. Data sourced from a study on Nickel(II) coordination polymers. nih.gov
By carefully selecting the metal ion and the reaction conditions, it is conceivable to synthesize coordination complexes of this compound that exhibit a range of magnetic phenomena, from simple paramagnetism to more complex behaviors like long-range magnetic ordering or single-molecule magnetism.
Future Research Directions and Emerging Opportunities for N,n Di 3 Pyridyl Isophthalamide Research
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The classical synthesis of N,N-di(3-pyridyl)isophthalamide involves the reaction of isophthaloyl chloride with 3-aminopyridine (B143674) or 3-pyridylmethylamine. evitachem.comresearchgate.net While effective, future research will likely focus on developing more sustainable and efficient synthetic protocols. This includes the exploration of green chemistry principles to minimize waste and avoid hazardous reagents.
One promising avenue is the development of catalytic, one-pot multicomponent reactions. For instance, the use of reusable catalysts, such as zinc-based nanocrystals, has shown success in the sustainable synthesis of other nitrogen-containing heterocyclic compounds and could be adapted for pyridylamides. rsc.org Research into solvent-free or aqueous-based reaction conditions is another critical area. A recent study on isocyanide synthesis highlighted a highly efficient, rapid, and greener protocol using phosphorus oxychloride with triethylamine (B128534) as the solvent, significantly reducing reaction time and waste. mdpi.com Such innovative approaches could be tailored for the production of this compound, enhancing its accessibility for broader applications.
Furthermore, a focus on improving the sustainability of existing methods is crucial. For example, modifications to POCl3-based formamide (B127407) dehydration have been explored to eliminate the need for aqueous workups, though the reliance on volatile organic solvents remains a challenge to be addressed. mdpi.com The development of synthetic routes that are not only efficient but also environmentally benign will be a key driver for future research.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Traditional Synthesis | Reaction of isophthaloyl chloride with 3-aminopyridine/3-pyridylmethylamine. evitachem.comresearchgate.net | Well-established, reliable for laboratory scale. |
| Green Catalysis | Use of reusable catalysts (e.g., ZnO nanocrystals). rsc.org | Reduced waste, potential for scalability, environmentally friendly. |
| Solvent-Free/Aqueous Synthesis | Elimination or replacement of hazardous organic solvents. | Lower environmental impact, improved safety, potential for cost reduction. |
| Rapid Synthesis Protocols | Optimization of reaction conditions to minimize time. mdpi.com | Increased throughput, energy savings. |
Advanced Characterization Techniques for Dynamic Supramolecular Systems
The ability of this compound to form intricate supramolecular structures through non-covalent interactions, such as hydrogen bonding and π-π stacking, is central to its potential applications. evitachem.com Future research will increasingly rely on advanced characterization techniques to probe the dynamic nature of these systems in real-time and under various stimuli.
Spectroscopic methods, including Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are fundamental for elucidating the molecular interactions driving self-assembly. nih.govnih.gov For instance, FT-IR can be used to compare the vibrational modes of the molecule in solution versus in a gel state to understand the forces behind hydrogelation. nih.gov Advanced NMR techniques can provide detailed insights into the spatial arrangement and dynamics of the supramolecular structures.
Microscopy techniques, such as atomic force microscopy (AFM), offer high-resolution imaging of the morphology and structure of materials at the nanoscale. nih.govnih.gov Rheological characterization is also essential for understanding the mechanical properties of materials formed from this compound, such as gels, including their stiffness, shear-thinning, and self-healing capabilities. nih.govnih.gov Furthermore, diffraction techniques like X-ray diffraction (XRD) are invaluable for determining the crystallinity and packing of these supramolecular architectures. nih.govnih.gov The integration of these techniques will provide a comprehensive understanding of the structure-property relationships in dynamic supramolecular systems.
| Characterization Technique | Information Obtained | Relevance to this compound Systems |
| Advanced NMR Spectroscopy | Molecular connectivity, spatial arrangement, dynamics. nih.gov | Elucidating the structure of self-assembled architectures in solution and solid state. |
| Atomic Force Microscopy (AFM) | Surface topography, morphology, mechanical properties. nih.gov | Visualizing nanoscale structures and probing their mechanical response. |
| Rheology | Viscoelastic properties, stiffness, shear response. nih.gov | Characterizing the bulk mechanical behavior of gels and other soft materials. |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing. nih.govnih.gov | Determining the ordered arrangement of molecules in solid-state materials. |
Rational Design of Multi-Functional Materials with Tailored Properties
A significant frontier in materials science is the rational design of materials with precisely tailored properties for specific applications. The versatile molecular structure of this compound, featuring both hydrogen bond donors/acceptors and aromatic pyridyl rings, makes it an excellent building block for such endeavors.
Future research will focus on leveraging this molecular versatility to create multi-functional materials. For example, by incorporating photoactive or redox-active moieties into the isophthalamide (B1672271) backbone or the pyridyl groups, it may be possible to design materials with tunable optical or electronic properties. The synthesis of a pyridine-N-oxide containing rotaxane demonstrates the potential for creating complex, interlocked molecular architectures with unique functionalities. rsc.orgnih.gov
The ability of the pyridyl nitrogen atoms to coordinate with metal ions opens up possibilities for designing metal-organic frameworks (MOFs) and coordination polymers. evitachem.comresearchgate.net These materials could exhibit properties such as porosity for gas storage and separation, or catalytic activity. The design process will be guided by a deep understanding of the structure-property relationships, allowing for the fine-tuning of properties like pore size, stability, and host-guest interactions.
Integration with Nanoscience and Nanotechnology for Hybrid Systems
The integration of this compound-based supramolecular structures with nanoscale materials represents a burgeoning area of research. This convergence can lead to the development of novel hybrid systems with synergistic properties and functionalities.
For instance, the self-assembly of this compound can be used to template the growth or organization of nanoparticles, leading to the formation of ordered nanocomposites. These hybrid materials could find applications in areas such as catalysis, sensing, and electronics. The use of XRD to characterize nanocomposite hydrogels containing gold nanoparticles demonstrates the feasibility of creating and analyzing such systems. nih.gov
Conversely, the incorporation of this compound into nanostructured materials, such as nanofibers or thin films, could impart specific recognition or responsive properties. The development of materials where the supramolecular assembly can be controlled by external stimuli (e.g., light, pH, temperature) will be a key focus, enabling the creation of "smart" materials for applications in drug delivery, diagnostics, and soft robotics.
Application of Theoretical Predictions and Machine Learning in Material Discovery
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. nih.gov The application of computational modeling and machine learning is set to revolutionize this process, and this compound research stands to benefit significantly from these in silico tools.
Theoretical predictions, based on quantum chemical calculations such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives. nih.govresearchgate.net These calculations can be used to predict the geometry of supramolecular assemblies, the strength of intermolecular interactions, and the potential for specific functionalities. For example, computational studies can predict bond lengths, bond angles, and electronic properties like HOMO-LUMO gaps, which are crucial for understanding and designing new materials. nih.govresearchgate.net
Machine learning (ML) is emerging as a powerful tool to accelerate materials development by identifying patterns in large datasets. nih.govnsf.govnih.gov In the context of this compound, ML models could be trained on existing experimental and computational data to predict the properties of new, yet-to-be-synthesized, derivatives. This data-driven approach can guide experimental efforts by identifying promising candidate molecules with desired properties, thereby streamlining the discovery process. nist.govcam.ac.uk The integration of high-throughput screening with ML predictions will be instrumental in exploring the vast chemical space of this compound-based materials.
| Computational Approach | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and intermolecular interactions. nih.govresearchgate.net | Rational design of new derivatives with tailored properties. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of supramolecular assemblies. | Understanding the mechanisms of self-assembly and material response to stimuli. |
| Machine Learning (ML) | High-throughput screening of virtual compound libraries, property prediction. nih.govnsf.gov | Accelerated discovery of new materials with optimized functionalities. |
| Theoretical Prediction of Ternary Nitrides | Guiding experimental synthesis of new materials. nrel.gov | Providing a roadmap for creating novel this compound-based hybrid materials. |
Q & A
Q. What synthetic methodologies are reported for N,N-Di(3-pyridyl)isophthalamide, and how can reaction parameters be optimized for higher yields?
The synthesis typically involves a nucleophilic acyl substitution between isophthaloyl chloride and 3-aminopyridine. Key parameters include:
- Solvent selection : Aprotic solvents like DMF or THF enhance reactivity.
- Catalysts : Triethylamine neutralizes HCl byproducts, improving reaction efficiency.
- Temperature and time : Optimal yields (70–80%) are achieved at 60–80°C for 12–24 hours .
Q. Example Reaction Conditions :
| Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Isophthaloyl chloride + 3-aminopyridine | DMF | Et₃N | 80 | 18 | 75 |
| Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). |
Q. What analytical techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Pyridyl protons appear as doublets (δ 8.5–7.5 ppm); amide carbonyls at ~168 ppm.
- FT-IR : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm the presence of the amide bond.
- X-ray crystallography : Single-crystal analysis refined with SHELX software (R₁ < 0.05) provides definitive bond lengths and angles .
- HRMS : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 336.12 for C₁₈H₁₄N₄O₂).
Q. How does sample preparation impact the reproducibility of spectroscopic data for this compound?
- Purity : Pre-purify via recrystallization to >95% purity (HPLC-grade solvents).
- Concentration : Dissolve in deuterated DMSO or CDCl₃ at 10–20 mM for NMR.
- Crystallization : Slow evaporation from ethanol yields diffraction-quality crystals for X-ray studies .
Advanced Research Questions
Q. How do the electronic properties of pyridyl groups influence the coordination chemistry of this compound?
The pyridyl nitrogen acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Methodological approaches include:
- Potentiometric titrations : Determine stability constants (log K) in aqueous solutions (pH 2–10).
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λmax ~400 nm for Cu²⁺ complexes).
- Comparative studies : Analogous isophthalamides with aliphatic substituents show lower log K values (~8 vs. >10 for pyridyl derivatives) due to reduced π-backbonding .
Q. What in vivo models are suitable for evaluating the chelation efficacy of this compound against heavy metals?
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to metalloproteins (e.g., superoxide dismutase). Pyridyl groups show strong affinity for Zn²⁺ active sites (binding energy < −8 kcal/mol).
- DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4 eV), indicating redox activity relevant to antioxidant properties .
Q. What strategies improve the solubility of this compound for biomedical applications?
- pH adjustment : Use phosphate buffer (pH 7.4) to protonate pyridyl nitrogens, enhancing aqueous solubility.
- Nanoparticle encapsulation : Formulate with PLGA (50:50 lactide:glycolide) via emulsion-solvent evaporation. DLS confirms uniform particle size (~150 nm), with >80% encapsulation efficiency .
Data Contradictions and Resolution
- Stereochemical vs. crystallographic data : Discrepancies in bond angles (e.g., C-N-C) between computational models and X-ray data may arise from crystal packing forces. Validate via periodic DFT calculations (VASP software) .
- Variability in chelation efficacy : Batch-to-batch purity differences (e.g., residual solvents) affect metal-binding assays. Implement QC protocols (HPLC, Karl Fischer titration) pre-experiment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
